Benzene, 1,1'-ethylidenebis[2,4-dinitro-

Description

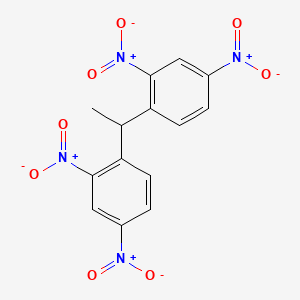

Benzene, 1,1'-ethylidenebis[2,4-dinitro- (systematic IUPAC name) is a nitroaromatic compound characterized by two benzene rings linked by an ethylidene bridge (–CH₂–CH₂–), with each ring substituted by nitro (–NO₂) groups at the 2 and 4 positions. Nitroaromatics are typically associated with high stability, reactivity in electrophilic substitution, and hazards such as acute toxicity and explosiveness due to the electron-withdrawing nitro groups .

Properties

CAS No. |

98120-61-7 |

|---|---|

Molecular Formula |

C14H10N4O8 |

Molecular Weight |

362.25 g/mol |

IUPAC Name |

1-[1-(2,4-dinitrophenyl)ethyl]-2,4-dinitrobenzene |

InChI |

InChI=1S/C14H10N4O8/c1-8(11-4-2-9(15(19)20)6-13(11)17(23)24)12-5-3-10(16(21)22)7-14(12)18(25)26/h2-8H,1H3 |

InChI Key |

INJLQZRUQYRZLB-UHFFFAOYSA-N |

SMILES |

CC(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CC(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Varying Bridges

(a) Benzene, 1,1'-(1,3-propanediyl)bis[2,4-dinitro- (CAS 20899-75-6)

- Bridge : Propane (–CH₂–CH₂–CH₂–) instead of ethylidene.

- Formula : C₁₅H₁₂N₄O₈ vs. C₁₄H₁₀N₄O₈ (estimated for target compound).

- Molecular Weight : 376.28 g/mol.

- Key Differences : The longer propane bridge increases molecular flexibility and may reduce melting point compared to the rigid ethylidene-linked compound. The additional methylene group also increases hydrophobicity .

(b) Benzene, 1,1'-(1E)-1,2-ethenediylbis[2,4,6-trinitro- (CAS 19138-90-0)

- Bridge : Ethenediyl (–CH=CH–) with a double bond.

- Formula : C₁₄H₆N₆O₁₂.

- Molecular Weight : 450.23 g/mol.

- Key Differences : The conjugated double bond enhances planarity and resonance stability. The additional nitro groups at the 6 position increase density and explosiveness, making this compound more hazardous than the target .

Analogues with Alternative Functional Groups

(a) Bis(2,4-dinitrophenyl) disulfide (CAS 2253-67-0)

- Bridge : Disulfide (–S–S–) instead of ethylidene.

- Formula : C₁₂H₆N₄O₈S.

- Molecular Weight : 366.26 g/mol.

- However, disulfide bonds are prone to redox reactions, unlike the inert ethylidene bridge .

(b) Benzene,1,1'-thiobis[2,4-dinitro- (CAS not specified)

- Bridge : Thioether (–S–) instead of ethylidene.

- Key Differences : The thioether bridge reduces electron-withdrawing effects compared to nitro groups, altering reactivity in substitution reactions. This compound may exhibit lower thermal stability .

Physicochemical Property Comparison

Hazard and Stability Profiles

- Target Compound : Likely classified as acutely toxic (oral, dermal) and irritant (skin/eyes) based on analogs like Benzene, 1,1'-(1E)-1,2-ethenediylbis[2,4,6-trinitro- (H302, H315, H319) .

- Thermal Stability : Ethylidene-linked nitroaromatics are less shock-sensitive than ethenediyl derivatives due to the absence of conjugated nitro groups. However, storage below 25°C is recommended to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.